1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Physicochemical profiling Drug-likeness Scaffold selection

CAS 1955548-29-4 uniquely combines a free carboxylic acid and an acid-labile Boc-protected carboxyl on a sterically congested tetramethylcyclopropane core. This orthogonal protection enables two sequential, chemoselective amidations without intermediate steps — simply couple the free acid, deprotect with TFA, and perform a second coupling. Unlike the symmetrical diacid (CAS 850939-95-6), no statistical mixtures result. The TMCA scaffold has validated anticonvulsant potency (~10× VPA) and non-teratogenic profile. Ideal for CNS medicinal chemistry and HDAC inhibitor programs. Minimum purity 95%.

Molecular Formula C13H22O4
Molecular Weight 242.315
CAS No. 1955548-29-4
Cat. No. B2890600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
CAS1955548-29-4
Molecular FormulaC13H22O4
Molecular Weight242.315
Structural Identifiers
SMILESCC1(C(C1(C(=O)O)C(=O)OC(C)(C)C)(C)C)C
InChIInChI=1S/C13H22O4/c1-10(2,3)17-9(16)13(8(14)15)11(4,5)12(13,6)7/h1-7H3,(H,14,15)
InChIKeyHDNPSMJORNYWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (CAS 1955548-29-4): Procurement-Relevant Identity and Physicochemical Profile


1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (CAS 1955548-29-4) is a cyclopropane-1,1-dicarboxylic acid mono-tert-butyl ester bearing a 2,2,3,3-tetramethyl substitution pattern [1]. With molecular formula C₁₃H₂₂O₄ and molecular weight 242.31 g/mol, it belongs to the tetramethylcyclopropane carboxylic acid (TMCA) scaffold class, which is recognized as a conformationally constrained cyclic analog of the antiepileptic drug valproic acid (VPA) [2]. The compound is supplied as a versatile small-molecule building block at a minimum purity of 95% , and carries GHS hazard classifications H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) per the ECHA C&L Inventory [1].

Why Generic Substitution Among Tetramethylcyclopropane Derivatives Fails: The Functional Handicap of Common Analogs vs. CAS 1955548-29-4


The tetramethylcyclopropane carboxylic acid class encompasses compounds with widely divergent functional group portfolios, and direct substitution without careful analysis introduces procurement risk. The parent mono-acid TMCA (CAS 15641-58-4) offers only a single carboxyl handle, limiting derivatization to one vector [1]. The symmetrical diacid (CAS 850939-95-6) presents two equivalent carboxyls, complicating chemoselective transformations and often requiring cumbersome protection/deprotection sequences . The unsubstituted mono-Boc cyclopropane analog (CAS 1268842-79-0) lacks the steric shielding provided by the 2,2,3,3-tetramethyl motif, which can substantially alter metabolic stability and conformational preferences [1]. CAS 1955548-29-4 uniquely combines orthogonal functionality—one free carboxylic acid and one acid-labile Boc-protected carboxyl—on a sterically congested tetramethylcyclopropane core, a triad of features not simultaneously present in any single commercially available comparator . The quantitative consequences of these structural differences are elaborated below.

Quantitative Differentiation Evidence: CAS 1955548-29-4 vs. Closest In-Class Analogs


Molecular Weight and Lipophilicity Differentiate CAS 1955548-29-4 from Parent TMCA by >70% in Both Parameters

CAS 1955548-29-4 exhibits a molecular weight of 242.31 g/mol and an XLogP3-AA of 2.8, whereas the parent mono-acid TMCA (CAS 15641-58-4) has a molecular weight of 142.20 g/mol and an XLogP of approximately 1.9 [1][2]. The +70% increase in molecular weight and +0.9 log unit increase in lipophilicity place the target compound in a meaningfully different property space for applications governed by permeability, solubility, or protein-binding criteria. These are computed PubChem descriptors derived from standardized algorithms, enabling cross-compound comparison under identical calculation conditions [1].

Physicochemical profiling Drug-likeness Scaffold selection

Topological Polar Surface Area (TPSA) of CAS 1955548-29-4 Exceeds TMCA by 70%, Modulating Passive Permeability Predictions

The target compound has a computed TPSA of 63.6 Ų, compared to 37.3 Ų for TMCA (CAS 15641-58-4) [1]. Both values fall below the common 140 Ų threshold for oral bioavailability and below the 90 Ų guideline for CNS penetration, yet the near-doubling of TPSA in the target compound provides a meaningful tuning parameter. The higher TPSA arises from the additional ester carbonyl and ether oxygen atoms introduced by the Boc group, increasing hydrogen bond acceptor count from 2 (TMCA) to 4 (target) [1].

ADME prediction CNS drug design Scaffold engineering

Orthogonal Functional Handles: CAS 1955548-29-4 Provides a Free Carboxylic Acid Plus an Acid-Labile Boc Ester, Absent in Both TMCA and the Symmetrical Diacid

The target compound incorporates one free carboxylic acid (pKₐ ~4-5, typical for cyclopropane carboxylic acids) and one tert-butyl ester that is selectively cleavable under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane). TMCA (CAS 15641-58-4) possesses only a single carboxyl group (no second functional handle), while the symmetrical diacid (CAS 850939-95-6) bears two chemically equivalent free carboxyl groups . The target compound's orthogonality enables sequential amide coupling at the free acid followed by Boc deprotection and a second coupling, eliminating the statistical mixtures and protection/deprotection overhead inherent to the diacid [1]. The rotatable bond count of 4 in the target (vs. 1 in TMCA) quantitatively reflects the additional conformational degrees of freedom introduced by the tert-butyl ester moiety [2].

Orthogonal protection Chemoselective synthesis Step-economy

Steric Bulk: 2,2,3,3-Tetramethyl Substitution Provides Greater Conformational Restraint vs. Unsubstituted Cyclopropane Mono-Boc Analog (CAS 1268842-79-0)

The target compound's 2,2,3,3-tetramethyl substitution creates a sterically congested cyclopropane environment with a molecular weight of 242.31 g/mol, versus 186.21 g/mol for the unsubstituted mono-Boc cyclopropane analog (CAS 1268842-79-0)—a ΔMW of +56.1 g/mol (+30%) . The four methyl groups occupy equatorial positions around the cyclopropane ring, substantially restricting rotational freedom of appended substituents and providing steric shielding to the geminal carboxyl functions. This steric congestion is known to retard metabolic oxidation at the cyclopropane ring, a recognized metabolic soft spot, although direct comparative microsomal stability data for this specific compound are not publicly available [1].

Conformational constraint Metabolic stability Steric shielding

HDAC Inhibition Benchmarking: TMCA Scaffold IC₅₀ > 5 mM vs. VPA IC₅₀ = 1.5 mM Establishes Baseline for Derivatization-Driven Optimization

In a head-to-head biochemical assay using acetylated lysine substrate and HeLa nuclear extract as HDAC source, the parent scaffold TMCA (CAS 15641-58-4, the non-Boc mono-acid) exhibited an HDAC inhibition IC₅₀ > 5 mM, compared to valproic acid (VPA) IC₅₀ = 1.5 mM [1]. While the target compound CAS 1955548-29-4 has not itself been assayed in this system, it carries the same tetramethylcyclopropane core with an additional Boc-protected carboxyl handle, positioning it as a scaffold for further derivatization aimed at improving HDAC inhibitory potency. The N-methyl amide derivative of TMCA achieved approximately 10-fold greater anticonvulsant potency than VPA in animal models, demonstrating that the TMCA core is a productive starting point when appropriately functionalized [2].

HDAC inhibition Epigenetics Anticonvulsant drug design

High-Confidence Application Scenarios for 1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Step-Economical Synthesis of Unsymmetrical Tetramethylcyclopropane-1,1-dicarboxamide Derivatives via Sequential Orthogonal Coupling

The orthogonal protection motif—free -COOH for immediate amide bond formation and Boc-protected -COOtBu for acidolytic unveiling after the first coupling—enables two sequential, chemoselective amidations without intermediate protection steps. This scenario is directly supported by the structural orthogonality evidence (Δrotatable bonds = +3 vs. TMCA; Evidence Item 3). A researcher can couple an amine to the free acid using standard HATU/DIPEA conditions, expose the Boc group with TFA/CH₂Cl₂, and perform a second coupling to generate libraries of unsymmetrical 1,1-diamides in a convergent manner, avoiding the statistical mixtures that would result from the symmetrical diacid (CAS 850939-95-6) [1].

Late-Stage Functionalization of Tetramethylcyclopropane-Containing Lead Compounds in CNS Drug Discovery

The tetramethylcyclopropane core has a validated track record in CNS drug discovery: N-methyl-TMCA amide demonstrated approximately 10-fold greater anticonvulsant potency than VPA and was non-teratogenic in mouse models [1]. CAS 1955548-29-4, with its higher lipophilicity (XLogP 2.8 vs. 1.9 for TMCA; Evidence Item 1) and larger polar surface area (63.6 vs. 37.3 Ų; Evidence Item 2), offers a distinct property profile suitable for tuning blood-brain barrier penetration while retaining the free acid as a handle for amide prodrug formation or salt preparation. Procurement of this specific mono-Boc intermediate is warranted when the synthetic plan requires a protected carboxyl for downstream diversification after the initial medicinal chemistry exploration [2].

Conformationally Constrained Scaffold for HDAC Inhibitor Optimization with Built-In Diversification Point

The TMCA scaffold exhibits weak intrinsic HDAC inhibition (IC₅₀ > 5 mM vs. VPA IC₅₀ = 1.5 mM; Evidence Item 5), but the amide derivatives show substantially improved potency. CAS 1955548-29-4 provides the TMCA core pre-equipped with a second, orthogonally protected carboxyl that can serve as a diversification point for introducing zinc-binding groups, surface recognition elements, or linker attachments. The increased TPSA (63.6 Ų) and HBA count (4) relative to TMCA may also modulate off-target interactions. This scenario is particularly relevant for medicinal chemistry groups exploring HDAC inhibition with reduced teratogenicity risk, leveraging the established safety advantage of the tetramethylcyclopropane class [1][2].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.